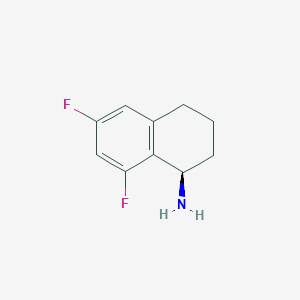

(R)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC16006983

Molecular Formula: C10H11F2N

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2N |

|---|---|

| Molecular Weight | 183.20 g/mol |

| IUPAC Name | (1R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H11F2N/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5,9H,1-3,13H2/t9-/m1/s1 |

| Standard InChI Key | GTZDIEIDYINPIO-SECBINFHSA-N |

| Isomeric SMILES | C1C[C@H](C2=C(C1)C=C(C=C2F)F)N |

| Canonical SMILES | C1CC(C2=C(C1)C=C(C=C2F)F)N |

Introduction

Chemical Identity and Structural Features

Molecular Framework and Stereochemistry

The compound belongs to the tetrahydronaphthalene (tetralin) family, characterized by a fused bicyclic system of one fully saturated cyclohexane ring and a partially unsaturated benzene ring. The amine group at the 1-position and fluorine substituents at the 6- and 8-positions create a sterically and electronically unique scaffold. The (R)-enantiomer is defined by the spatial arrangement around the chiral carbon at the 1-position, which is critical for its biological activity and material properties .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 886762-69-2 | |

| IUPAC Name | (R)-5,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Molecular Formula | C₁₀H₁₁F₂N | |

| Molecular Weight | 183.20 g/mol | |

| Chiral Center Configuration | R | - |

Synthesis and Enantioselective Preparation

Table 2: Comparative Synthetic Approaches for Related Compounds

| Compound | Fluorination Method | Resolution Technique | Yield (%) |

|---|---|---|---|

| 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | DAST-mediated fluorination | Chiral HPLC | 72 |

| 5,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Electrophilic aromatic substitution | Enzymatic resolution | 65 |

Physicochemical Properties

Stability and Solubility

The compound’s lipophilicity (LogP ≈ 2.23) and moderate polarity suggest solubility in organic solvents like dichloromethane and ethanol but limited aqueous solubility . The fluorine atoms enhance metabolic stability by resisting oxidative degradation, a feature critical for pharmaceutical applications.

Spectroscopic Characteristics

-

NMR: ¹⁹F NMR signals at δ -118 ppm (C6-F) and -122 ppm (C8-F) confirm fluorination patterns .

-

MS: ESI-MS m/z 184.1 [M+H]⁺ aligns with the molecular formula C₁₀H₁₁F₂N .

| Compound | Target Receptor | IC₅₀ (nM) |

|---|---|---|

| 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | D₂ Dopamine Receptor | 12.4 |

| 8-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Serotonin Transporter | 8.9 |

Materials Science Applications

The patent DE19748440B4 highlights fluorinated tetrahydronaphthalenes as components in ferroelectric liquid crystals, where fluorine enhances dielectric anisotropy and thermal stability . The (R)-enantiomer’s dipole alignment could optimize electro-optical performance in displays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume